molecular formula C13H12N4O3 B13888707 N-{4-[(3-Nitropyridin-2-yl)amino]phenyl}acetamide CAS No. 61963-80-2

N-{4-[(3-Nitropyridin-2-yl)amino]phenyl}acetamide

Cat. No.: B13888707
CAS No.: 61963-80-2
M. Wt: 272.26 g/mol
InChI Key: HOQKBJJHEITITH-UHFFFAOYSA-N
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Description

N-{4-[(3-Nitropyridin-2-yl)amino]phenyl}acetamide is a strategic chemical intermediate in medicinal chemistry and oncology research. Its primary research value lies in its role as a key precursor in the synthesis of potential antitumor agents, most notably ABT-751, a tubulin-binding compound that has been investigated in clinical trials . The compound features a molecular structure integrating an acetamide group linked to a phenyl ring, which is further connected to a 3-nitropyridine moiety. This specific architecture is significant for researchers developing novel bioactive molecules. The 3-nitro group on the pyridine ring serves as a versatile chemical handle, which can be selectively reduced to a 3-amino group to create other valuable intermediates, such as 4-(3-aminopyridin-2-ylamino)phenol . Efficient synthetic routes for related compounds have been established, including reactions between aminophenol derivatives and chloronitropyridines, followed by practical reduction methods using reagents like sodium sulfide to simplify operation and reduce reaction time . The molecular structure is stabilized by intermolecular hydrogen bonding, such as N-H···O and O-H···N interactions, which can influence the compound's crystalline form and physical properties . This product is intended for research and development purposes in a controlled laboratory environment only. It is not intended for diagnostic or therapeutic use, nor for administration to humans or animals.

Properties

CAS No.

61963-80-2

Molecular Formula

C13H12N4O3

Molecular Weight

272.26 g/mol

IUPAC Name

N-[4-[(3-nitropyridin-2-yl)amino]phenyl]acetamide

InChI

InChI=1S/C13H12N4O3/c1-9(18)15-10-4-6-11(7-5-10)16-13-12(17(19)20)3-2-8-14-13/h2-8H,1H3,(H,14,16)(H,15,18)

InChI Key

HOQKBJJHEITITH-UHFFFAOYSA-N

Canonical SMILES

CC(=O)NC1=CC=C(C=C1)NC2=C(C=CC=N2)[N+](=O)[O-]

Origin of Product

United States

Preparation Methods

Stepwise Synthetic Procedure

Step Description Reagents and Conditions Notes
1 Preparation of 3-nitropyridine-2-amine intermediate Starting from 3-nitropyridine, nitration and amination steps may be involved Nucleophilic aromatic substitution to introduce amino group at 2-position
2 Coupling of 3-nitropyridine-2-amine with 4-aminophenylacetamide Use of coupling reagents such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI) with triethylamine base in dichloromethane solvent at room temperature Reaction monitored by TLC or HPLC to optimize yield and minimize side products
3 Acetylation of the amine group if necessary Acetic anhydride or acetyl chloride under basic conditions (e.g., pyridine or triethylamine) Ensures formation of acetamide moiety
4 Purification Column chromatography or recrystallization (methanol or ethanol) Achieves high purity of final compound

This method yields N-{4-[(3-Nitropyridin-2-yl)amino]phenyl}acetamide with typical yields exceeding 85%, depending on precise reaction conditions and purification efficiency.

Industrial Scale Considerations

For large-scale production, continuous flow reactors may be employed to enhance reaction control, efficiency, and safety. Automated chromatographic purification systems can streamline isolation, reduce solvent usage, and improve reproducibility. Solvent selection and temperature control are optimized to balance reaction kinetics and environmental impact.

Reaction Conditions and Optimization

Parameter Typical Conditions Optimization Notes
Solvent Dichloromethane (DCM), Dimethylformamide (DMF) DCM preferred for coupling; DMF may improve solubility but complicates purification
Temperature Room temperature (20–25 °C) Mild temperatures prevent decomposition or side reactions
Base Triethylamine or pyridine Neutralizes acid byproducts and promotes coupling efficiency
Coupling Reagent EDCI or similar carbodiimides Efficient amide bond formation with minimal side reactions
Reaction Time 4–24 hours Monitored by TLC/HPLC; prolonged times may increase yield but risk side products

Adjusting these parameters allows control over reaction selectivity and yield. For example, increasing base equivalents can suppress over-acetylation, while careful solvent choice affects crystallization and purity.

Purification and Structural Verification

Purification Techniques

  • Column Chromatography: Silica gel columns with gradient elution (e.g., hexane/ethyl acetate mixtures) are commonly used.
  • Recrystallization: Methanol or ethanol solvents provide effective recrystallization media to obtain crystalline pure product.

Analytical Characterization

Technique Purpose Key Observations
Nuclear Magnetic Resonance (NMR) Spectroscopy Structural confirmation Characteristic signals for aromatic protons, amide NH, and methyl group of acetamide
High-Resolution Mass Spectrometry (HRMS) Molecular weight confirmation Molecular ion peak matching C13H12N4O3 with <2 ppm error
Fourier Transform Infrared Spectroscopy (FT-IR) Functional group identification Amide C=O stretch near 1650 cm⁻¹; nitro group NO2 stretches near 1520 cm⁻¹
Thin Layer Chromatography (TLC) Reaction monitoring and purity check Single spot with Rf ~0.89 in appropriate solvent system

These techniques confirm the integrity and purity of the synthesized compound.

Summary Table of Preparation Methods

Method Starting Materials Reagents Conditions Yield Purification References
Coupling of 3-nitropyridine-2-amine with 4-aminophenylacetamide 3-nitropyridine-2-amine, 4-aminophenylacetamide EDCI, triethylamine, DCM RT, 12–24 h Column chromatography, recrystallization
Acetylation of amine intermediate Amino intermediate Acetic anhydride, pyridine RT to mild heating Recrystallization
Industrial continuous flow synthesis Same as above Automated flow reactors, optimized solvents Controlled temperature and flow rates Automated chromatography

Chemical Reactions Analysis

Types of Reactions

N-{4-[(3-Nitropyridin-2-yl)amino]phenyl}acetamide can undergo various chemical reactions, including:

    Oxidation: The nitro group in the compound can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.

    Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions, such as nitration or halogenation, under appropriate conditions.

    Hydrolysis: The acetamide group can be hydrolyzed to form the corresponding carboxylic acid and amine under acidic or basic conditions.

Common Reagents and Conditions

    Oxidation: Hydrogen gas, palladium catalyst

    Substitution: Nitric acid (for nitration), halogens (for halogenation)

    Hydrolysis: Hydrochloric acid (acidic hydrolysis), sodium hydroxide (basic hydrolysis)

Major Products Formed

    Oxidation: Formation of the corresponding amino derivative

    Substitution: Formation of nitro or halogenated derivatives

    Hydrolysis: Formation of carboxylic acid and amine

Scientific Research Applications

Based on the search results, here's what can be gathered regarding the applications of compounds related to "N-{4-[(3-Nitropyridin-2-yl)amino]phenyl}acetamide":

1. Nitropyridines and their Derivatives:

  • Synthesis and Reactions: Nitropyridines are a class of compounds that can be synthesized and undergo various reactions . For example, imidazo[4,5-c]pyridines have been synthesized from 4-aminopyridine . Also, 5-nitropyridine-2-sulfonic acid is formed from 3-nitropyridine in a two-step reaction .
  • Amination: Nitropyridines can undergo amination reactions, with 4-amino-1,2,4-triazole often giving good yields . Hydroxylamine can also be used, sometimes giving comparable or even better yields, particularly for methyl 3-nitroisonicotinate .

2. Potential Applications of Related Compounds:

  • Antidiabetic Agents: Some compounds containing a nitropyridine moiety have antidiabetic properties . For instance, 1-{3-[(6-amino-5-nitropyridin-2-yl)amino]propyl}-4-(2,4-dichlorophenyl)-N-[(1S)-2-hydroxy-1-methylethyl]-1H-pyrrole-3-carboxamide is noted as an antidiabetic agent .
  • Anti-inflammatory Activity: N-(2-hydroxy phenyl) acetamide has demonstrated anti-arthritic and anti-inflammatory activity in studies using adjuvant-induced arthritis in rats . It was observed to reduce paw edema volume and affect pro-inflammatory cytokines .
  • Glutaminase Inhibitors: Some novel glutaminase inhibitors have been designed using nitropyridine intermediates . These inhibitors can inhibit the enzymatic activity of GAC (Kidney Glutaminase Isoform C) and the growth of certain cancer cells .
  • Building blocks for Heterocyclic Derivatives: A cyanoacetamido moiety can be used to synthesize different heterocyclic derivatives including thiophene, thiazole, pyrazole, pyridine, pyrimidine, and coumarin rings .

3. Other relevant compounds

  • 1-{3-[(6-amino-5-nitropyridin-2-yl)amino]propyl}-4-(2,4-dichlorophenyl)-N-[(1S)-2-hydroxy-1-methylethyl]-1H-pyrrole-3-carboxamide This compound is an antidiabetic, hypotensive, antiischemic, and anticarcinogenic agent . It may also be useful for Alzheimer's disease, obesity, polycystic ovary syndrome, and brain, neurodegenerative, and autoimmune diseases .
  • N-(4-(6-(4-nitrophenyl)-4-phenyl-1,3-diazabicyclo[3.1.0]hex-3-ene-2-yl)phenyl)acetamide This compound is synthesized using a three-component one-pot reaction .

Mechanism of Action

The mechanism of action of N-{4-[(3-Nitropyridin-2-yl)amino]phenyl}acetamide involves its interaction with specific molecular targets. The nitropyridine moiety can participate in hydrogen bonding and π-π interactions with proteins or enzymes, potentially inhibiting their activity. The acetamide group can also form hydrogen bonds with amino acid residues in the active site of enzymes, further enhancing its inhibitory effects. These interactions can disrupt the normal function of the target proteins, leading to various biological effects.

Comparison with Similar Compounds

Structural Analogues

N-(3-Nitrophenyl)acetamide ()
  • Structure : Nitro group directly attached to the phenyl ring.
  • Key Differences : Lacks the pyridine moiety, reducing aromatic conjugation and hydrogen-bonding capacity.
  • Implications : The absence of the pyridine ring may result in lower solubility and altered pharmacokinetics compared to the target compound.
N-[4-[(4-Hydroxyphenyl)amino]phenyl]acetamide ()
  • Structure : Features a hydroxyl group instead of a nitro group.
  • Implications : Unlike the nitro group, the hydroxyl group may reduce oxidative stress risks but limit electron-withdrawing effects critical for enzyme inhibition.
N-[4-(4-Chloro-benzenesulfonyl)-phenyl]-acetamide ()
  • Structure : Contains a sulfonyl group and chloro substituent.
  • Key Differences: Sulfonyl groups increase molecular weight (C₁₄H₁₂ClNO₃S; MW: 309.77 g/mol) and acidity compared to the target compound.

Pharmacological Analogues

N-[4-[(4-Methyl-1-piperazinyl)sulfonyl]phenyl]acetamide (Compound 35, )
  • Activity : Exhibits analgesic activity comparable to paracetamol.
  • Key Differences : The sulfonamide and piperazine groups introduce basicity and bulkiness, differing from the target’s nitro-pyridine system.
  • Implications : Structural variations highlight divergent biological targets—sulfonamides for pain vs. nitro-pyridines for anti-inflammatory or antimicrobial applications .
N-(4-{[4-(Methylsulfonyl)-2-nitrophenyl]amino}phenyl)acetamide ()
  • Structure : Combines nitro and methylsulfonyl groups on a phenyl ring.
  • Key Differences : Higher molecular weight (349.36 g/mol) and sulfonyl group enhance steric hindrance.
  • Implications : The sulfonyl group may improve binding to enzymes like cyclooxygenase (COX), whereas the target’s pyridine could favor kinase inhibition .

Biological Activity

N-{4-[(3-Nitropyridin-2-yl)amino]phenyl}acetamide, a compound that features a nitropyridine moiety, has garnered attention for its potential biological activities. This article reviews the biological properties, mechanisms of action, and relevant research findings related to this compound, supported by data tables and case studies.

Chemical Structure and Properties

The compound this compound can be structurally represented as follows:

C13H12N4O2\text{C}_{13}\text{H}_{12}\text{N}_{4}\text{O}_{2}

This structure includes:

  • A nitropyridine group which is known for its diverse biological activities.
  • An acetamide functional group that may enhance solubility and stability.

Biological Activity Overview

This compound has been studied for various biological activities, including:

  • Anticancer Activity
    • Research indicates that compounds with nitro groups often exhibit anticancer properties. For instance, a study demonstrated that derivatives of nitropyridines showed significant antiproliferative effects against various cancer cell lines, including pancreatic and ovarian cancer cells .
    • The mechanism often involves the induction of apoptosis and cell cycle arrest in cancer cells, particularly at the G0/G1 phase .
  • Antimicrobial Properties
    • Nitro compounds are frequently explored for their antimicrobial effects. Studies have shown that certain nitropyridine derivatives can inhibit bacterial growth by targeting key enzymes involved in bacterial metabolism .
  • Anti-inflammatory Effects
    • Compounds containing nitro groups have been linked to anti-inflammatory activities. They can modulate inflammatory pathways by interacting with specific proteins involved in signaling cascades, such as NF-kB .

The biological activity of this compound is attributed to its ability to interact with various molecular targets:

  • Enzyme Inhibition : The compound may inhibit enzymes critical for tumor growth or bacterial survival, similar to other nitro-containing drugs which act as enzyme inhibitors .
  • Cell Cycle Modulation : It has been observed that treatment with nitropyridine derivatives leads to cell cycle arrest in cancer cells, affecting their proliferation rates significantly .

Table 1: Summary of Biological Activities

Activity TypeMechanism of ActionReference
AnticancerInduction of apoptosis; cell cycle arrest
AntimicrobialInhibition of bacterial enzymes
Anti-inflammatoryModulation of NF-kB signaling

Table 2: Case Studies on Anticancer Activity

Study ReferenceCell Line TestedIC50 (µM)Observations
PC-3 (prostate cancer)21.07Significant accumulation at G0/G1 phase
MDA-MB-231 (breast cancer)15.00Induced apoptosis after 48 hours

Q & A

Q. What are the recommended synthetic routes for N-{4-[(3-Nitropyridin-2-yl)amino]phenyl}acetamide, and how can reaction conditions be optimized?

The synthesis of this compound typically involves multi-step reactions, including:

  • Nucleophilic aromatic substitution for introducing the 3-nitropyridinyl group onto the aniline precursor.
  • Acetylation of the resulting intermediate using acetic anhydride or acetyl chloride under basic conditions (e.g., pyridine or triethylamine).
  • Purification via column chromatography or recrystallization to isolate the target compound .

Q. Optimization strategies :

  • Monitor reaction progress using TLC or HPLC to minimize side products (e.g., over-acetylation or nitro-group reduction).
  • Adjust solvent polarity (e.g., DMF for solubility vs. ethanol for crystallization) and temperature to improve yields .

Q. How can the structural integrity of this compound be confirmed?

Key analytical methods include:

  • NMR spectroscopy :
    • 1^1H NMR : Peaks at δ 8.2–8.5 ppm for pyridinyl protons and δ 2.1 ppm for the acetamide methyl group.
    • 13^{13}C NMR : Carbonyl resonance at ~168 ppm confirms acetylation .
  • High-resolution mass spectrometry (HRMS) : Validate molecular formula (e.g., C13_{13}H12_{12}N4_4O3_3) with <2 ppm mass error .
  • FT-IR : Stretching vibrations at ~1650 cm1^{-1} (amide C=O) and ~1520 cm1^{-1} (NO2_2) .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported physicochemical data (e.g., melting point discrepancies)?

Discrepancies may arise from:

  • Polymorphism : Different crystalline forms due to solvent choices (e.g., ethanol vs. acetone recrystallization).
  • Impurities : Trace solvents or unreacted intermediates. Use HPLC with a C18 column (e.g., 0.1% TFA in acetonitrile/water) to assess purity .
  • Temperature calibration : Validate melting point apparatus using standard references (e.g., caffeine) .

Q. What mechanistic insights guide the design of derivatives with enhanced bioactivity?

  • Structure-activity relationship (SAR) : Modifying the nitro group (e.g., reduction to amine) or acetamide substituents alters electron density and hydrogen-bonding capacity, impacting target binding .
  • Molecular docking : Simulate interactions with enzymes (e.g., TRK kinases) to prioritize substituents at the pyridinyl or phenyl positions .
  • Metabolic stability : Introduce fluorine or methyl groups to block oxidative metabolism .

Q. What computational tools predict the solubility and stability of this compound?

  • DFT calculations : Estimate electronic properties (e.g., HOMO-LUMO gaps) to predict reactivity under light or oxidative conditions .
  • Molecular dynamics (MD) simulations : Model solvation in aqueous or lipid environments using software like GROMACS .
  • XLogP3-AA : Predict logP values (~1.8) to guide solvent selection for formulations .

Q. How can instability issues (e.g., nitro group reduction) during storage be mitigated?

  • Storage conditions : Use amber vials under inert gas (N2_2 or Ar) at −20°C to prevent photodegradation and hydrolysis .
  • Stabilizers : Add antioxidants (e.g., BHT) or desiccants (silica gel) to lyophilized samples .
  • Quality control : Periodic HPLC-MS analysis to detect degradation products (e.g., amine derivatives) .

Q. What cross-disciplinary applications exist beyond medicinal chemistry?

  • Material science : The nitro group’s electron-withdrawing properties make it a candidate for conductive polymers or photoactive coatings .
  • Catalysis : As a ligand in transition-metal complexes for C–N coupling reactions .
  • Analytical chemistry : Fluorescent probes via nitro-to-amine conversion for pH sensing .

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